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molecular formula C8H5Cl3O B1302697 2-(3,4-Dichlorophenyl)acetyl chloride CAS No. 6831-55-6

2-(3,4-Dichlorophenyl)acetyl chloride

Cat. No. B1302697
M. Wt: 223.5 g/mol
InChI Key: CJJURHKDGQSBLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04999359

Procedure details

Prepared as Example No. 12, from 900 mg (4.37 mmoles) of 4-(pyrrolidin-1-yl)methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine, 950 mg (6.88 mmoles) of anhydrous potassium carbonate and 1.30 g (5.80 mmoles) of 3,4-dichlorophenylacetyl chloride in 35 ml of dry chloroform.
Name
4-(pyrrolidin-1-yl)methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
950 mg
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][CH:7]2[C:12]3[N:13]=[CH:14][NH:15][C:11]=3[CH2:10][CH2:9][NH:8]2)[CH2:5][CH2:4][CH2:3][CH2:2]1.C(=O)([O-])[O-].[K+].[K+].[Cl:22][C:23]1[CH:24]=[C:25]([CH2:30][C:31](Cl)=[O:32])[CH:26]=[CH:27][C:28]=1[Cl:29]>C(Cl)(Cl)Cl>[N:1]1([CH2:6][CH:7]2[C:12]3[N:13]=[CH:14][NH:15][C:11]=3[CH2:10][CH2:9][N:8]2[C:31](=[O:32])[CH2:30][C:25]2[CH:26]=[CH:27][C:28]([Cl:29])=[C:23]([Cl:22])[CH:24]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2.3|

Inputs

Step One
Name
4-(pyrrolidin-1-yl)methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine
Quantity
900 mg
Type
reactant
Smiles
N1(CCCC1)CC1NCCC2=C1N=CN2
Step Two
Name
Quantity
950 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
1.3 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)CC(=O)Cl
Step Four
Name
Quantity
35 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1(CCCC1)CC1N(CCC2=C1N=CN2)C(CC2=CC(=C(C=C2)Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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